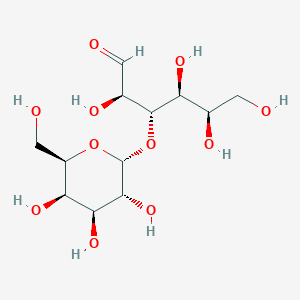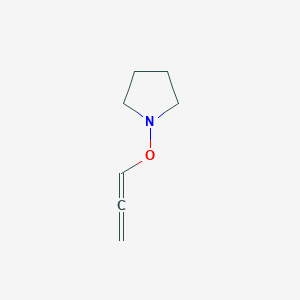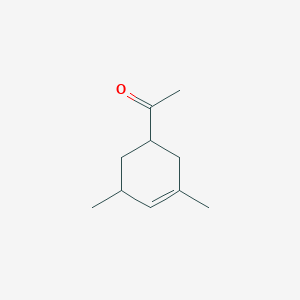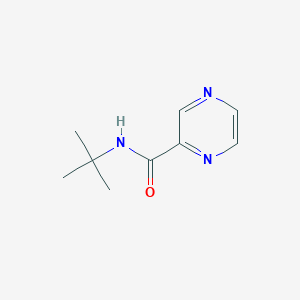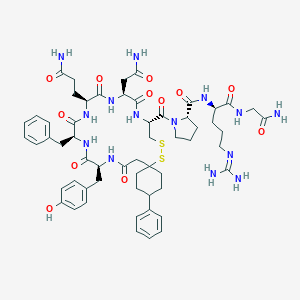
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, also known as vasopressin or antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
Argipressin acts on specific receptors in the body, known as V1a and V2 receptors. The V1a receptor is primarily found in the smooth muscle cells of blood vessels, where it causes vasoconstriction and increases blood pressure. The V2 receptor is primarily found in the kidneys, where it promotes water reabsorption and helps to maintain water balance in the body.
Biochemical and Physiological Effects:
Argipressin has a range of biochemical and physiological effects on the body. It promotes water reabsorption in the kidneys, which helps to maintain water balance and prevent dehydration. It also causes vasoconstriction in the blood vessels, which increases blood pressure and helps to maintain blood flow to vital organs. In addition, argipressin has been shown to have effects on the central nervous system, where it plays a role in regulating behavior, mood, and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin has several advantages as a tool for scientific research. It is a well-characterized peptide hormone with a known mechanism of action, making it a useful tool for investigating the effects of various physiological factors on the body. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, its effects can be influenced by a variety of factors, such as stress, hydration status, and other hormones in the body. In addition, its effects can be difficult to quantify, as they can vary depending on the experimental conditions and the individual being studied.
Orientations Futures
There are several areas of future research that could be pursued with regard to argipressin. One area of interest is the role of argipressin in the regulation of social behavior and bonding. Studies have shown that argipressin can influence social behavior in animals, and there is evidence to suggest that it may play a similar role in humans. Another area of interest is the potential therapeutic applications of argipressin, particularly in the treatment of conditions such as diabetes insipidus and hypotension. Finally, there is ongoing research into the development of new drugs that target the argipressin system, with the aim of improving our understanding of its role in the body and developing new treatments for a range of conditions.
Méthodes De Synthèse
Argipressin is synthesized by the hypothalamus in response to various stimuli, such as dehydration, stress, and low blood pressure. The synthesis process involves the cleavage of a larger precursor protein, prepro-Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, into the active form of the hormone. The final product is then transported to the posterior pituitary gland for release into the bloodstream.
Applications De Recherche Scientifique
Argipressin has been used extensively in scientific research, particularly in the fields of neuroscience, endocrinology, and cardiovascular physiology. It has been used to study the mechanisms of water balance regulation, as well as the effects of stress and other physiological factors on the body. Argipressin has also been used as a tool to investigate the role of various neurotransmitters and hormones in the brain.
Propriétés
Numéro CAS |
119617-73-1 |
|---|---|
Nom du produit |
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- |
Formule moléculaire |
C57H76N14O12S2 |
Poids moléculaire |
1213.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
Clé InChI |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Autres numéros CAS |
119617-73-1 |
Synonymes |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



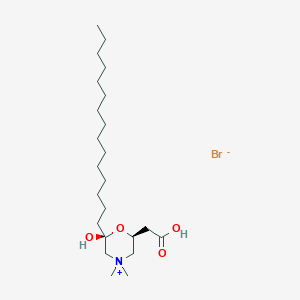

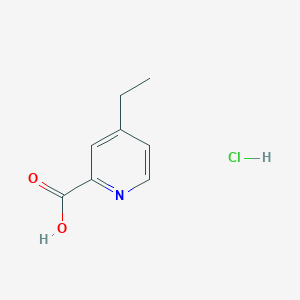
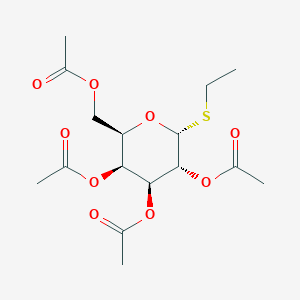
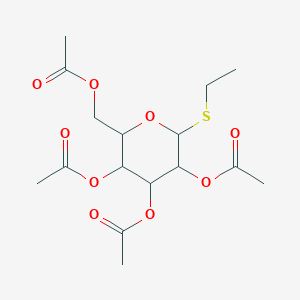
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

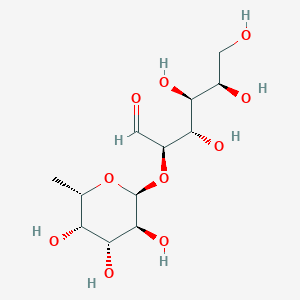

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
